Ddao-C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

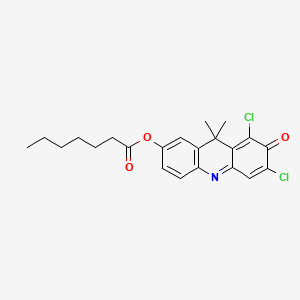

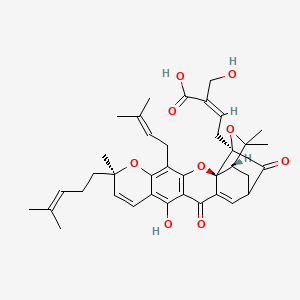

Ddao-C6 is a cridone ester derivative that serves as a highly specific fluorescent probe for detecting human serum albumin. It also functions as an enzymatically activatable near-infrared fluorescent probe, facilitating the visual detection of endogenous lipase produced by gut microbes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ddao-C6 is synthesized through a series of chemical reactions involving cridone ester derivatives. The synthesis typically involves the esterification of cridone with specific reagents under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and techniques to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ddao-C6 undergoes various chemical reactions, including:

Hydrolysis: This compound is hydrolyzed by lipase, resulting in the formation of fluorescent hydrolysates.

Enzymatic Activation: The compound is activated by enzymes, leading to the production of near-infrared fluorescence.

Common Reagents and Conditions

Lipase: Used for the hydrolysis of this compound.

Enzymes: Various enzymes can activate this compound to produce fluorescence.

Major Products Formed

Fluorescent Hydrolysates: Formed as a result of the hydrolysis of this compound by lipase.

Near-Infrared Fluorescence: Produced upon enzymatic activation of this compound.

Scientific Research Applications

Ddao-C6 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for detecting specific molecules and studying chemical reactions.

Biology: Employed in the visualization of gut microbes and the study of microbial activity.

Medicine: Utilized in the detection of human serum albumin and the investigation of metabolic disorders.

Industry: Applied in the development of diagnostic tools and the study of enzyme activity.

Mechanism of Action

Ddao-C6 exerts its effects through enzymatic activation, leading to the production of near-infrared fluorescence. The compound specifically targets lipase produced by gut microbes, allowing for the visual detection of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Lauryldimethylamine oxide (LDAO): An amine oxide-based zwitterionic surfactant with similar amphiphilic properties.

Myristamine oxide: An analogous compound with a C14 tail.

Uniqueness of Ddao-C6

This compound is unique due to its high specificity for detecting human serum albumin and its ability to produce near-infrared fluorescence upon enzymatic activation. This makes it a valuable tool for scientific research and diagnostic applications .

Properties

Molecular Formula |

C22H23Cl2NO3 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) heptanoate |

InChI |

InChI=1S/C22H23Cl2NO3/c1-4-5-6-7-8-18(26)28-13-9-10-16-14(11-13)22(2,3)19-17(25-16)12-15(23)21(27)20(19)24/h9-12H,4-8H2,1-3H3 |

InChI Key |

WOIASVCPTZINQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3C2(C)C)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)

![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)